molecular formula C8H10N2S B15198437 2-Amino-4-methylbenzothioamide

2-Amino-4-methylbenzothioamide

Cat. No.: B15198437
M. Wt: 166.25 g/mol
InChI Key: SWGYTXJRGUHSPF-UHFFFAOYSA-N
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Description

2-Amino-4-methylbenzothioamide is an organic compound that belongs to the class of benzothioamides It is characterized by the presence of an amino group and a methyl group attached to a benzothioamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-methylbenzothioamide typically involves the reaction of 2-amino-4-methylbenzonitrile with hydrogen sulfide in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Another method involves the cyclization of 2-amino-4-methylbenzenethiol with carbon disulfide, followed by the addition of ammonia.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-methylbenzothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

Scientific Research Applications

2-Amino-4-methylbenzothioamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other materials

Mechanism of Action

The mechanism of action of 2-Amino-4-methylbenzothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity. This interaction can lead to the inhibition of certain biological pathways, making it a potential candidate for drug development. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

  • 2-Aminobenzothiazole
  • 2-Aminothiazole
  • 2-Amino-4-methylthiazole

Comparison: 2-Amino-4-methylbenzothioamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 2-Aminobenzothiazole, it has a methyl group that can influence its reactivity and interaction with biological targets. Similarly, its structure differs from 2-Aminothiazole and 2-Amino-4-methylthiazole, leading to variations in its chemical behavior and applications .

Properties

Molecular Formula

C8H10N2S

Molecular Weight

166.25 g/mol

IUPAC Name

2-amino-4-methylbenzenecarbothioamide

InChI

InChI=1S/C8H10N2S/c1-5-2-3-6(8(10)11)7(9)4-5/h2-4H,9H2,1H3,(H2,10,11)

InChI Key

SWGYTXJRGUHSPF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=S)N)N

Origin of Product

United States

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